molecular formula C12H14ClN3 B1453690 [(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1152953-78-0

[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No. B1453690
CAS RN: 1152953-78-0
M. Wt: 235.71 g/mol
InChI Key: ABBTVAABEMTFDY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving [(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine are not detailed in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of [(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine are not directly available in the sources .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

The imidazole ring, a core structure in this compound, is known for its antibacterial properties. Researchers have synthesized derivatives that show activity against various bacterial strains, including Mycobacterium tuberculosis . These compounds are evaluated for their potential as new antibacterial agents, especially in the context of increasing antibiotic resistance .

Anticancer Properties

Imidazole derivatives have been studied for their anticancer activities. The presence of the imidazole ring can contribute to the inhibition of cancer cell growth and proliferation. This is particularly relevant in the search for novel chemotherapeutic agents that can offer better selectivity and lower toxicity .

Anti-inflammatory Applications

The compound’s structure suggests potential anti-inflammatory effects. Imidazole-containing compounds have been explored for their use in treating inflammatory conditions, providing a basis for developing new anti-inflammatory drugs .

Neuroprotective Effects

Research indicates that certain derivatives of this compound may have neuroprotective effects. These effects are beneficial in treating nervous system diseases associated with oxidative stress, such as Parkinson’s disease. The compound’s ability to protect dopaminergic neurons from stress-induced damage is of particular interest .

Anti-allergic Potential

Derivatives of this compound have been designed and tested for their anti-allergic activities. Studies have shown significant effects on allergic asthma and allergic itching, suggesting the compound’s potential as a therapeutic agent for allergic reactions .

Transition-Metal Chemistry

The compound has found applications in transition-metal chemistry as an analytical reagent. It is used for complexation with metals and as an antioxidant additive to fuels. This highlights its versatility and importance in industrial applications as well .

Safety and Hazards

The safety and hazards associated with [(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine are not detailed in the available sources .

properties

IUPAC Name

1-(4-chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3/c1-16-9-11(8-15-16)7-14-6-10-2-4-12(13)5-3-10/h2-5,8-9,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBTVAABEMTFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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